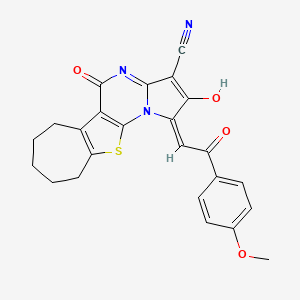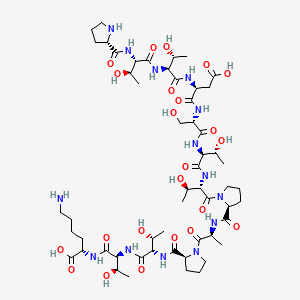
Cobimetinib-13C6 (racemate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobimetinib-13C6 (racemate) is a deuterium-labeled version of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). This compound is used primarily for research purposes, particularly in the study of cancer therapies. Cobimetinib itself is known for its role in inhibiting the MEK pathway, which is crucial in the regulation of cell division and survival .
準備方法
The preparation of Cobimetinib-13C6 (racemate) involves several synthetic steps. The process starts with (2S)-2-piperidinecarboxylic acid, which undergoes nitrification, hydrolysis, esterification, and Boc protection to produce an intermediate. This intermediate then undergoes addition, reduction, and cyclization reactions to form another intermediate, which is finally condensed with a side chain to produce Cobimetinib . The industrial production methods are designed to be economical and environmentally friendly, making them suitable for large-scale production .
化学反応の分析
Cobimetinib-13C6 (racemate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Cobimetinib-13C6 (racemate) has a wide range of scientific research applications:
作用機序
Cobimetinib-13C6 (racemate) exerts its effects by inhibiting the MEK1 and MEK2 proteins, which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in the regulation of cell proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib-13C6 (racemate) effectively blocks the ERK pathway, leading to reduced cell division and increased cell death in cancer cells .
類似化合物との比較
Cobimetinib-13C6 (racemate) is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Trametinib: Another MEK inhibitor used in cancer therapy.
Binimetinib: A selective MEK inhibitor used in the treatment of melanoma.
Selumetinib: Used in the treatment of neurofibromatosis.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
特性
分子式 |
C21H21F3IN3O2 |
|---|---|
分子量 |
537.27 g/mol |
IUPAC名 |
[3,4-difluoro-2-[(2-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/i4+1,7+1,9+1,12+1,15+1,16+1 |
InChIキー |
BSMCAPRUBJMWDF-RYKIASKTSA-N |
異性体SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)N[13C]4=[13C]([13CH]=[13C]([13CH]=[13CH]4)I)F)O |
正規SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


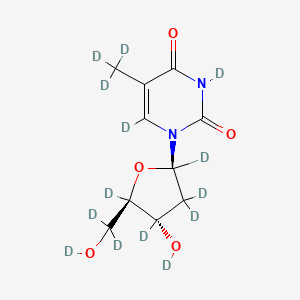
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
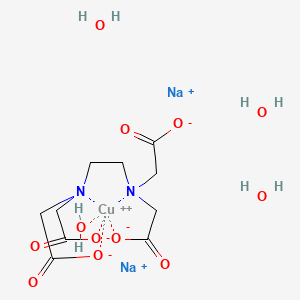
![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
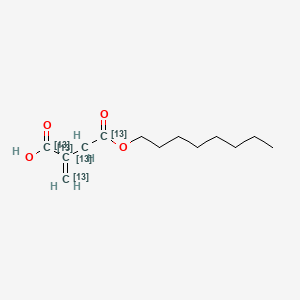

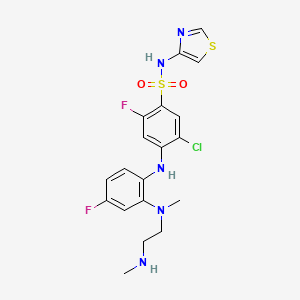
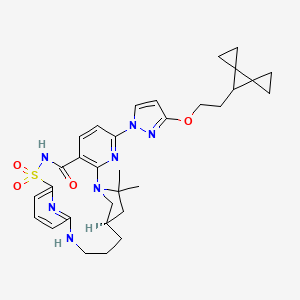

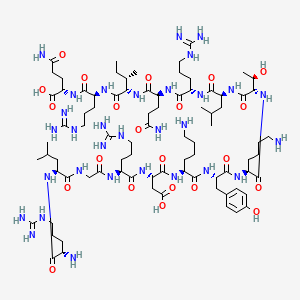
![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
